1-Ethyl-2,3-dimethylimidazolium methyl carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2H4O3/c1-4-9-6-5-8(3)7(9)2;1-5-2(3)4/h5-6H,4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFIVIBGDSQQSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.COC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584831 | |
| Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625120-68-5 | |
| Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-2,3-dimethylimidazolium methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Unseen Workhorse: A Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Based Ionic Liquids
This guide provides an in-depth exploration of 1-Ethyl-2,3-dimethylimidazolium ([Edmim]) based ionic liquids (ILs), a class of molten salts with significant potential across diverse scientific and industrial domains. As researchers, scientists, and drug development professionals, understanding the fundamental synthesis, tunable physicochemical properties, and versatile applications of these compounds is paramount for innovation. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and the inherent self-validating nature of the described protocols.
The [Edmim] Cation: A Structural Perspective on Functionality
The 1-Ethyl-2,3-dimethylimidazolium cation is a key building block in the design of functional ionic liquids. Its structure, featuring methyl groups at both the 2 and 3 positions of the imidazolium ring and an ethyl group at the 1 position, imparts distinct properties compared to more common imidazolium cations like 1-ethyl-3-methylimidazolium ([Emim]). The methylation at the C(2) position, in particular, has been shown to influence the melting point and other thermal characteristics of the resulting ionic liquid.[1][2] This seemingly minor structural modification can have significant implications for the material's behavior in various applications.
Synthesis of [Edmim]-Based Ionic Liquids: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of [Edmim]-based ionic liquids is typically a two-step process involving the quaternization of 1,2-dimethylimidazole followed by anion exchange. The choice of reagents and reaction conditions is critical for achieving high purity and yield.
Synthesis of 1-Ethyl-2,3-dimethylimidazolium Halide Precursors
The initial step involves the synthesis of a halide salt of the [Edmim] cation. This is a crucial precursor for the subsequent synthesis of a wide variety of [Edmim]-based ILs through anion metathesis.
Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide ([Edmim][I])
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (e.g., 9.38 g, 97.5 mmol) in a suitable solvent such as acetonitrile (e.g., 150 mL).[1]
-
Alkylation Reaction: Cool the solution in an ice bath to manage the exothermic nature of the reaction. Add ethyl iodide (e.g., 11.68 g, 107.25 mmol) dropwise to the stirred solution.[1] The use of a slight excess of the alkylating agent ensures the complete conversion of the imidazole.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24 hours to ensure the reaction goes to completion.[1]
-
Isolation and Purification: Cool the reaction mixture and remove the solvent under vacuum. The resulting solid is then recrystallized from a suitable solvent mixture, such as acetone/acetonitrile, to yield white crystals of [Edmim][I].[1]
Anion Exchange: Tailoring the Ionic Liquid's Properties
With the [Edmim]-halide precursor in hand, a plethora of [Edmim]-based ionic liquids with different anions can be synthesized via anion exchange. This step is where the properties of the ionic liquid are truly "tuned" for a specific application.
Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Chloride ([Edmim][Cl])
-
Ion Exchange: Dissolve the synthesized [Edmim][I] in deionized water and pass the solution through an anion exchange column (e.g., Amberlite IRA-400 in the OH⁻ form). This replaces the iodide anion with a hydroxide anion.
-
Neutralization: Neutralize the resulting hydroxide solution with concentrated hydrochloric acid to a pH of 7.[1] This step introduces the desired chloride anion.
-
Purification and Drying: Remove the water using a rotary evaporator, followed by drying under high vacuum at an elevated temperature (e.g., 100°C) to remove any residual water.[1] The final product is a highly pure [Edmim][Cl] salt.
Physicochemical Properties: A Data-Driven Overview
The choice of the anion paired with the [Edmim] cation has a profound impact on the resulting ionic liquid's physicochemical properties. The following table summarizes key properties for a selection of [Edmim]-based ILs, highlighting the tunability of these materials.
| Ionic Liquid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Refractive Index | Key Characteristics |
| [Edmim][Br] | C₇H₁₃BrN₂ | 205.10 | - | - | - | A common precursor for other [Edmim] ILs. |
| [Edmim][Cl] | C₇H₁₃ClN₂ | 160.65 | - | - | - | Another key precursor for anion metathesis reactions.[1] |
| [Edmim][FeCl₄] | C₇H₁₃Cl₄FeN₂ | 352.88 | ~44 | - | - | A paramagnetic ionic liquid exhibiting 3D antiferromagnetic ordering in its solid state.[1][2][3] |
| [Edmim][FeBr₄] | C₇H₁₃Br₄FeN₂ | 531.69 | ~79 | - | - | Another paramagnetic ionic liquid with a higher melting point and Néel temperature compared to its chloro counterpart.[1][2][3] |
| [Edmim][OTf] (Trifluoromethanesulfonate) | C₈H₁₃F₃N₂O₃S | 290.26 | -36 | 1.31 | 1.428 | A low-melting-point ionic liquid with good thermal stability.[4] |
| [Edmim][BF₄] (Tetrafluoroborate) | C₇H₁₃BF₄N₂ | 225.99 | - | - | - | A commonly used ionic liquid in various applications.[5] |
Applications of [Edmim]-Based Ionic Liquids: From Materials Science to Drug Delivery
The unique properties of [Edmim]-based ionic liquids have led to their exploration in a variety of applications.
Paramagnetic Materials
[Edmim]-based ionic liquids with paramagnetic anions, such as tetrahaloferrates, are of significant interest for the development of "smart" materials. These materials can respond to external magnetic fields, opening up possibilities for applications in:
-
Magnetic separations: Facilitating the separation of products from a reaction mixture.
-
Magnetic fluids: Creating novel fluids with tunable magnetic properties.
-
Magneto-optical devices: Developing new materials for data storage and sensing.[1]
The methylation at the C(2) position of the imidazolium ring in [Edmim] has been shown to influence the magnetic ordering of these materials, demonstrating the importance of cation design in tuning the properties of paramagnetic ionic liquids.[1][2]
Biomass Processing and Biopolymer Dissolution
Imidazolium-based ionic liquids are excellent solvents for a wide range of biopolymers, including cellulose and chitin.[6] While specific studies on [Edmim]-based ILs for this purpose are emerging, the general principles apply. Their ability to disrupt the extensive hydrogen-bonding networks in these polymers makes them effective "green" solvents for:
-
Biofuel production: Pre-treatment of lignocellulosic biomass to enhance enzymatic saccharification.
-
Biomaterial fabrication: Dissolving and regenerating biopolymers to create films, fibers, and scaffolds for various applications, including drug delivery and tissue engineering.[7]
Drug Delivery and Pharmaceutical Sciences
The low toxicity and high solubilizing power of certain ionic liquids make them attractive for pharmaceutical applications. [Edmim]-based ILs can be explored as:
-
Solvents for poorly soluble active pharmaceutical ingredients (APIs): Enhancing the bioavailability of drugs.[8]
-
Components of drug delivery systems: Forming ionic liquid-in-oil microemulsions or acting as plasticizers in transdermal patches.
-
Antimicrobial agents: Some imidazolium-based ionic liquids have shown inherent antimicrobial activity.[9] However, the toxicity of each specific ionic liquid must be carefully evaluated.
Electrochemical Properties and Stability
The electrochemical stability window of an ionic liquid is a critical parameter for its application in electrochemical devices such as batteries, supercapacitors, and sensors. While extensive data for a wide range of [Edmim]-based ILs is still being compiled, studies on structurally similar imidazolium-based ILs provide valuable insights. For instance, 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide has shown a wide electrochemical stability window, making it a promising electrolyte for high-voltage applications.[10] The electrochemical properties of [Edmim]-based ILs are highly dependent on the nature of the anion and the purity of the ionic liquid.
Toxicity and Environmental Considerations
A crucial aspect of the "green" credentials of ionic liquids is their toxicity and biodegradability. While often touted as environmentally friendly alternatives to volatile organic compounds, it is essential to recognize that the toxicity of ionic liquids can vary significantly depending on the cation and anion.[9] Generally, the toxicity of imidazolium-based ILs tends to increase with the length of the alkyl chain on the cation.[9] As such, a thorough toxicological assessment of any new [Edmim]-based ionic liquid is imperative before its widespread application.
Future Outlook
1-Ethyl-2,3-dimethylimidazolium based ionic liquids represent a versatile and highly tunable platform for the development of advanced materials and processes. Future research will likely focus on:
-
Expanding the library of anions: Synthesizing and characterizing [Edmim]-based ILs with novel anions to access new physicochemical properties.
-
In-depth application studies: Moving from proof-of-concept to practical applications in areas like catalysis, energy storage, and pharmaceuticals.
-
Comprehensive toxicological and environmental impact assessments: Ensuring the sustainable development and deployment of these promising materials.
By understanding the fundamental principles outlined in this guide, researchers and professionals can effectively harness the potential of [Edmim]-based ionic liquids to address challenges and drive innovation in their respective fields.
References
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García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5(75), 60835-60844. [Link]
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Canongia Lopes, J. N., & Pádua, A. A. H. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data. [Link]
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García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Publishing. [Link]
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García-Saiz, A., et al. (2015). 1-ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. [Preprint]. [Link]
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Ferreira, A. M., et al. (2021). Ionic Liquid-Based Materials for Biomedical Applications. Polymers, 13(18), 3187. [Link]
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Zulhaziman, M. H., et al. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. Polymers, 14(8), 1572. [Link]
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Sivapragasam, M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry. [Link]
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Cvjetko, M., et al. (2012). Ionic Liquids—A Review of Their Toxicity to Living Organisms. IntechOpen. [Link]
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PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate. [Link]
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Tõnurist, K., et al. (2019). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. Energies, 12(21), 4147. [Link]
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PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. [Link]
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Zhang, Y., et al. (2019). Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. IOP Conference Series: Materials Science and Engineering, 677, 032043. [Link]
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Al-Akayleh, F., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(3), 749. [Link]
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Chikte, P. P., et al. (2021). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 16(Special Issue 1), 306-311. [Link]
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Zhang, Q., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science, 16, 211138. [Link]
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National Toxicology Program. (2013). Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. National Toxicology Program technical report series, (579), 1–186. [Link]
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A Toxicological Deep Dive into 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate: A Guide for Researchers
This technical guide provides a comprehensive analysis of the toxicological properties of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate. In the absence of direct, extensive toxicological data for this specific ionic liquid, this document synthesizes information from closely related analogues to construct a predictive toxicological profile. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to safely handle and assess this compound. We will delve into its synthesis, physicochemical characteristics, and a detailed, extrapolated toxicological profile, while also providing robust, step-by-step protocols for essential toxicological assays.
Introduction: The Promise and Peril of a "Designer" Solvent
This compound belongs to the imidazolium class of ionic liquids (ILs), which are salts that are liquid at or near room temperature. These "designer solvents" have garnered significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvent properties. Specifically, this compound and its close relatives are explored for applications in CO₂ capture, as catalysts in green chemistry, and in biomass processing.[1]
However, the very properties that make ionic liquids attractive also necessitate a thorough understanding of their potential biological and environmental impact. The "green" label, often attributed due to their low volatility, can be misleading, as many ionic liquids exhibit aquatic and cellular toxicity.[2][3] This guide addresses the critical knowledge gap in the toxicology of this compound by providing a predictive assessment based on the well-documented toxicological profiles of structurally similar imidazolium-based ionic liquids.
Synthesis and Physicochemical Profile
The toxicological activity of an ionic liquid is intrinsically linked to its structure. Therefore, understanding its synthesis and physicochemical properties is paramount.
Synthesis Pathway
The synthesis of this compound typically involves a two-step process:
-
Quaternization of 1,2-dimethylimidazole: 1,2-dimethylimidazole is reacted with an ethylating agent, such as ethyl iodide, to form the 1-Ethyl-2,3-dimethylimidazolium iodide precursor.[4]
-
Anion Exchange: The iodide anion is then exchanged for a methyl carbonate anion. This can be achieved through various methods, including reaction with a methyl carbonate salt or through a more modern, continuous flow synthesis using dimethyl carbonate.[5]
Caption: Synthesis of this compound.
Physicochemical Properties
The physicochemical properties of an ionic liquid influence its environmental fate, bioavailability, and interaction with biological systems. Below is a summary of the known and predicted properties of the 1-Ethyl-2,3-dimethylimidazolium cation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₂⁺ | [6] |
| Molecular Weight | 125.19 g/mol | [6] |
| XLogP3-AA | -1.5 | Predicted |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 1 | [6] |
Predictive Toxicological Profile
The toxicity of imidazolium-based ionic liquids is largely dictated by the structure of the cation, particularly the length of the alkyl chains, and to a lesser extent, the nature of the anion.[2][7]
Mammalian Toxicity
Cytotoxicity: The primary mechanism of cytotoxicity for many imidazolium ionic liquids is through disruption of cell membranes, leading to loss of integrity and function. Studies on a range of imidazolium ILs have demonstrated a clear trend: cytotoxicity increases with the length of the alkyl side chain.[8] For this compound, the short ethyl group suggests a lower cytotoxicity compared to analogues with longer butyl, hexyl, or octyl chains. However, it is still expected to induce cytotoxic effects at sufficient concentrations. The primary mode of cell death induced by imidazolium ILs is often apoptosis, triggered by oxidative stress.[9]
Genotoxicity: Some imidazolium-based ionic liquids have been shown to be genotoxic.[9] The potential for DNA damage should therefore be a key consideration in the toxicological assessment of this compound.
Acute Toxicity: High-dose oral exposure to imidazolium ionic liquids has been shown to cause acute toxicity in rodents.[10] Given the structural similarities, it is prudent to assume that this compound may also exhibit acute toxicity at high doses.
Ecotoxicological Profile
Imidazolium-based ionic liquids can be harmful to aquatic organisms.[11] Their toxicity is often evaluated against algae, daphnids, and fish. The "long-chain effect" observed in mammalian cytotoxicity is also prevalent in ecotoxicity, with longer alkyl chains leading to greater harm. The anion can also play a role in the ecotoxicity of these compounds.[12]
Metabolism and Biotransformation
The biotransformation of imidazolium ionic liquids is a critical factor in their persistence and long-term toxicity. A proposed metabolic pathway involves the oxidation of the terminal carbon of the alkyl side chain by monooxygenases, followed by further oxidation to a carboxylic acid.[13] This acid can then undergo β-oxidation, leading to a shortening of the side chain.[13]
Caption: Proposed metabolic pathway for the 1-Ethyl-2,3-dimethylimidazolium cation.
Recommended Toxicological Testing Protocols
To address the current data gap, a tiered approach to toxicological testing is recommended. The following protocols provide a starting point for the assessment of this compound.
Tier 1: In Vitro Screening
4.1.1. Cytotoxicity Assessment using the MTT Assay
This assay provides a quantitative measure of cell viability and is a standard first-line test for cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal epithelium) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the existing medium with the treatment solutions and incubate for 24, 48, and 72 hours. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
4.1.2. Genotoxicity Assessment using the Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: This assay uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Protocol:
-
Strain Preparation: Prepare cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
-
Tier 2: Ecotoxicological Screening
4.2.1. Algal Growth Inhibition Test (OECD 201)
This test assesses the toxicity of a substance to freshwater algae.
-
Principle: The test measures the inhibition of growth of a selected algal species (e.g., Raphidocelis subcapitata) over a 72-hour period.
-
Protocol:
-
Culture Preparation: Prepare a nutrient-rich medium and inoculate it with the test algae.
-
Exposure: Add various concentrations of this compound to the algal cultures. Include a control with no test substance.
-
Incubation: Incubate the cultures under continuous light and controlled temperature for 72 hours.
-
Measurement: Measure the algal biomass (e.g., by cell counting or fluorescence) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the growth rate for each concentration and determine the EC₅₀ value (the concentration that causes a 50% reduction in growth rate).
-
Conclusion: A Call for Empirical Data
While this guide provides a robust, evidence-based prediction of the toxicological properties of this compound, it is crucial to emphasize that these are extrapolations. The complex interactions of the cation and anion, as well as the specific cellular and environmental conditions, can lead to unexpected toxicological outcomes. Therefore, this document should serve as a foundation for, not a replacement of, rigorous empirical testing. As the applications of this and other ionic liquids continue to expand, a commitment to thorough toxicological evaluation is essential for ensuring their safe and sustainable use.
References
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de Pedro, I., et al. (2017). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 46(31), 10329-10337. [Link]
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RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. Retrieved from [Link]
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Kennan, R. M., et al. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 9(4), 481-490. [Link]
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de Pedro, I., et al. (2017). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 46(31), 10329-10337. [Link]
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Jia, Y., et al. (2023). Resolving the “Thick-Wall Challenge” in Haematococcus pluvialis: From Metabolic Reprogramming to Clinical Translation. Marine Drugs, 21(11), 570. [Link]
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PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium. Retrieved from [Link]
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Stolte, S., et al. (2007). Toxicity of imidazolium ionic liquids towards algae. Influence of salinity variations. Green Chemistry, 9(7), 782-788. [Link]
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Zhang, C., et al. (2016). Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings. Environmental Science and Pollution Research, 23(4), 3563-3573. [Link]
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National Toxicology Program. (2022). Toxicity studies of select ionic liquids... Toxicology Report Series, (103). [Link]
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Riveiro, M. J., et al. (2010). Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. Green Chemistry, 12(9), 1725-1735. [Link]
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Markiewicz, M., et al. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. International Journal of Environmental Science and Technology, 12(10), 3117-3130. [Link]
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ResearchGate. (2015). Is there any data available on toxicity of the ionic liquid 1-ethyl-3-methylimidazolium acetate? [Link]
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Uerdingen, M., et al. (2017). Supporting Information Carbonate Based Ionic Liquid Synthesis (CBILS®): Development of Continuous Flow Method for Preparation o. Royal Society of Chemistry. [Link]
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Zhao, H., et al. (2014). Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. International Journal of Molecular Sciences, 15(7), 12357-12381. [Link]
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Khan, I., et al. (2020). Effect of imidazolium's ionic liquids with different anions and alkyl chain length on phytotoxicity and biochemical analysis of maize seedling. Journal of Molecular Liquids, 318, 114050. [Link]
-
Guglielmero, L., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Catalysts, 12(2), 143. [Link]
-
National Toxicology Program. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids... National Center for Biotechnology Information. [Link]
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Cvjetko, M., et al. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(22), 8567. [Link]
-
Li, J., et al. (2022). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Gels, 8(8), 512. [Link]
- Google Patents. (2013).
-
Gardas, R. L., et al. (2008). Physicochemical properties of dilute aqueous solutions of 1-Ethyl-3-Methylimidazolium Ethylsulfate... Journal of Chemical & Engineering Data, 53(3), 805-811. [Link]
-
Wang, J., et al. (2014). Toxic effects of imidazolium-based ionic liquids on Caenorhabditis elegans: the role of reactive oxygen species. Environmental Toxicology, 29(1), 96-104. [Link]
-
Jorfi, M., et al. (2020). Ionic Liquid (1-Ethyl-3-methylimidazolium Acetate) Plasticization of Chitosan-Based Bionanocomposites. ACS Omega, 5(30), 18887-18897. [Link]
-
Stepnowski, P., et al. (2005). Lipophilicity and metabolic route prediction of imidazolium ionic liquids. Environmental Science and Pollution Research International, 12(4), 199-204. [Link]
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- 7. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: The Utility of Imidazolium Methyl Carbonate Ionic Liquids in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Reagent for Green Chemistry
Imidazolium-based ionic liquids (ILs) have emerged as a pivotal class of compounds in sustainable chemistry, offering unique properties such as low vapor pressure, high thermal stability, and tunable solvency. This guide delves into the applications of imidazolium methyl carbonates, focusing on the well-documented 1-Ethyl-3-methylimidazolium methyl carbonate ([EMIM][MeCO3]) as a primary exemplar. While direct synthetic applications of the closely related 1-Ethyl-2,3-dimethylimidazolium methyl carbonate are less prevalent in current literature, its reactivity can be largely inferred from [EMIM][MeCO3]. The methylation at the C2 position on the imidazolium ring primarily influences steric hindrance and cation stability, but the fundamental reactivity is dictated by the methyl carbonate anion.
The defining feature of this ionic liquid is the methyl carbonate anion, which imparts both basic and nucleophilic character, positioning it as a versatile reagent and catalyst.[1] It serves as a "green" alternative to conventional bases and provides a unique platform for CO₂ activation and conversion, making it a subject of significant interest for designing environmentally benign synthetic pathways.[1][2] This document provides an in-depth exploration of its core applications, complete with validated protocols and the scientific rationale behind its use.
Physicochemical Properties and Structural Data
A clear understanding of the reagent's physical and chemical properties is fundamental to its effective application.
| Property | 1-Ethyl-3-methylimidazolium Methyl Carbonate | 1-Ethyl-2,3-dimethylimidazolium Cation |
| Synonyms | [EMIM][MeCO3], [EMIM][CH₃OCO₂] | [EDIMIM]⁺, [E(Me)₂Im]⁺ |
| CAS Number | 251102-25-7[1][3] | 131097-15-9[4] |
| Molecular Formula | C₈H₁₄N₂O₃[3] | C₇H₁₃N₂⁺[4] |
| Molecular Weight | 186.21 g/mol [3] | 125.19 g/mol [4] |
| Structure | CCN1C=CC.COC(=O)[O-][3] | CCN1C=CC[4] |
Core Applications in Organic Synthesis
A Dual-Role Reagent: Green Base and Nucleophilic Catalyst
Expert Insight: The efficacy of [EMIM][MeCO3] as a catalyst stems from the methyl carbonate anion's capacity to function as both a potent base and a nucleophile. Unlike volatile organic amines or corrosive inorganic bases, its ionic nature simplifies product separation and catalyst recycling. The anion is sufficiently basic to deprotonate a range of acidic substrates, including phenols and carboxylic acids, initiating reactions such as alkylations and esterifications under mild conditions.[1] This avoids the need for harsh reagents and often leads to cleaner reaction profiles with higher yields.
This protocol details a representative O-alkylation, a cornerstone transformation in drug development and materials science.
Step-by-Step Methodology:
-
Reagent Preparation: In a nitrogen-purged glovebox or under an inert atmosphere, add 4-nitrophenol (1.0 mmol, 139 mg) to a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent/Catalyst Addition: Add 1-Ethyl-3-methylimidazolium methyl carbonate (typically supplied as a 30% solution in methanol, ~1.2 mmol) to the flask. The ionic liquid serves as both the base and the reaction medium.
-
Alkylating Agent: Introduce the alkylating agent, for example, benzyl bromide (1.1 mmol, 188 mg, 131 µL), dropwise to the stirring mixture.
-
Reaction Conditions: Seal the flask and stir the mixture at 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Add 10 mL of water and extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether.
Quantitative Data Summary for O-Alkylation Reactions
| Substrate | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl Bromide | 60 | 3 | >95 |
| 4-Nitrophenol | Ethyl Iodide | 50 | 4 | 92 |
| Catechol | Benzyl Bromide (2.2 eq) | 65 | 5 | 88 |
| Salicylic Acid | Methyl Iodide | 40 | 6 | 90 (ester) |
CO₂ Capture and Valorization: A Reversible Carrier for Carboxylation
Expert Insight: One of the most compelling applications of [EMIM][MeCO3] is its role as a CO₂-reactive ionic liquid.[1] The methyl carbonate anion exists in equilibrium with its corresponding N-heterocyclic carbene (NHC) and CO₂. This dynamic equilibrium allows the IL to act as a reversible CO₂ carrier, making it an ideal medium for reactions that utilize CO₂ as a C1 building block.[2] This is particularly valuable for the synthesis of cyclic carbonates from epoxides, a 100% atom-economical reaction.
Caption: Workflow for the cycloaddition of CO₂ to epoxides.
This protocol demonstrates the use of [EMIM][MeCO3] to synthesize a valuable cyclic carbonate.
Step-by-Step Methodology:
-
Reactor Setup: Charge a high-pressure stainless-steel autoclave (e.g., Parr reactor) with 1-Ethyl-3-methylimidazolium methyl carbonate (5 mol%) and propylene oxide (10 mmol, 581 mg, 0.7 mL).
-
CO₂ Introduction: Seal the reactor and purge it with low-pressure CO₂ three times. Then, pressurize the reactor with CO₂ to the desired pressure (e.g., 1-2 MPa).
-
Reaction Conditions: Heat the reactor to 100-120°C and stir the contents vigorously. The reaction is typically complete within 2-8 hours.
-
Monitoring and Completion: Monitor the pressure drop inside the reactor, which indicates CO₂ consumption.
-
Work-up: After the reaction, cool the autoclave to room temperature and slowly vent the excess CO₂.
-
Isolation: The product, propylene carbonate, can often be isolated directly from the ionic liquid by vacuum distillation, allowing the ionic liquid to be recycled for subsequent runs. Confirm purity via NMR spectroscopy or GC-MS.
Synthesis of Imidazolium Methyl Carbonates
Expert Insight: The synthesis of these ionic liquids requires careful control to avoid unwanted side reactions. A common issue is the direct carboxylation at the C2 position of the imidazolium ring, which can lead to the formation of a zwitterionic imidazolium-2-carboxylate instead of the desired methyl carbonate salt.[5] The Carbonate Based Ionic Liquid Synthesis (CBILS®) route, particularly in a continuous flow setup, offers excellent control over reaction parameters to maximize yield and purity.[6]
Caption: Continuous flow synthesis of [EMIM][MeCO₃].
Protocol 3: Continuous Flow Synthesis of [EMIM][MeCO₃]
Adapted from documented continuous flow methodologies.[6]
-
Substrate Preparation: Prepare a homogeneous mixture of 1-ethylimidazole, dimethyl carbonate (1.6 equivalents), and methanol (35% wt).
-
System Setup: Use a continuous flow system consisting of an HPLC pump, a stainless-steel coil reactor within an oven, a cooling coil, and a back-pressure regulator.
-
Reaction Execution: Pump the substrate mixture through the reactor coil heated to 200°C with the back-pressure regulator set to 100 bar. The residence time should be approximately 2 hours.[6]
-
Cooling and Collection: The reaction mixture is passed through the cooling coil and collected at the outlet.
-
Analysis: The resulting solution of [EMIM][MeCO₃] in methanol can be analyzed by HPLC to determine the concentration and check for any remaining unreacted starting material.[6]
Protocol 4: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide
For researchers wishing to explore the properties of the C2-methylated cation, this protocol provides a route to a common precursor salt.[7]
-
Reaction Setup: Dissolve 1,2-dimethylimidazole (97.5 mmol, 9.38 g) in 150 mL of acetonitrile in a round-bottom flask. Cool the solution in an ice bath.[7]
-
Reagent Addition: Add ethyl iodide (107.25 mmol, 11.68 g) dropwise to the stirred solution.[7]
-
Reflux: After the addition is complete, remove the ice bath and reflux the mixture for 24 hours.[7]
-
Isolation: Cool the reaction mixture and remove the solvent under vacuum.
-
Purification: Recrystallize the resulting solid from an acetone:acetonitrile mixture to yield pure 1-ethyl-2,3-dimethylimidazolium iodide as white crystals.[7]
-
Note on Anion Exchange: The resulting iodide salt can be converted to the corresponding methyl carbonate via anion exchange chromatography or by reaction with a suitable methyl carbonate salt (e.g., silver methyl carbonate), though this requires further methods development.
Safety and Handling
Trustworthiness through Safety: Proper handling is paramount for reproducible and safe experimentation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: [EMIM][MeCO3] is often supplied in methanol, which is flammable and toxic.[8] Handle in a well-ventilated fume hood and avoid sources of ignition. Avoid contact with skin and eyes, as imidazolium salts can be irritants.[8][9] Do not breathe vapors or mists.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.
GHS Hazard Summary for [EMIM][MeCO₃] (30% in Methanol) [8]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour |
| Acute toxicity (Oral, Dermal, Inhalation) | 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| STOT - single exposure | 1 | H370: Causes damage to organs |
Conclusion and Future Outlook
1-Ethyl-3-methylimidazolium methyl carbonate is a powerful and versatile tool for the modern organic chemist. Its dual function as a green base and a CO₂ carrier provides elegant solutions to longstanding synthetic challenges. While its direct applications are well-established, the field is ripe for further exploration. The synthesis and characterization of derivatives, such as this compound, could unlock new reactivity patterns or improved catalyst stability. As the demand for sustainable chemical processes grows, the strategic application of such functionalized ionic liquids will undoubtedly play a crucial role in the future of organic synthesis and drug development.
References
- RoCo Global.
- ChemRxiv. Mixed1-ethyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide/lithium bis(fluoromethylsulfonyl)
- ResearchGate. Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2.
- Royal Society of Chemistry. Supporting Information Carbonate Based Ionic Liquid Synthesis (CBILS®)
- ResearchGate.
- RSC Publishing.
- Research and Reviews: Journal of Chemistry. Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids.
- PubChem.
- Carl ROTH.
- PubChem. 1-Ethyl-2,3-dimethylimidazolium.
- Chemical Communications (RSC Publishing). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct.
- Sigma-Aldrich.
- ResearchGate.
- ChemRxiv. Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate co-solvents. Cambridge Open Engage, 2023.
- Chemos GmbH & Co. KG.
- Fisher Scientific.
- PubMed.
- RoCo Global.
- ResearchGate.
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- 4. 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Introduction: The Potential of 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate in Electrochemistry
An authoritative guide to the electrochemical applications of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate, developed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for its synthesis and use in emerging energy technologies.
This compound is an ionic liquid (IL) that has garnered interest for its potential in various electrochemical applications. Ionic liquids are salts that are liquid at or near room temperature, and they possess a unique combination of properties including low volatility, high thermal stability, and wide electrochemical windows, making them attractive alternatives to traditional organic solvents in batteries, supercapacitors, and electrocatalysis.
The structure of this compound, featuring an imidazolium cation and a methyl carbonate anion, offers distinct advantages. The imidazolium core provides a stable and conductive cationic framework, while the methyl carbonate anion can play a dual role as both a charge carrier and a reactive species, particularly in the context of carbon dioxide (CO₂) capture and utilization. This guide will delve into the synthesis of this promising ionic liquid and explore its applications in two key areas: as an electrolyte for the electrochemical reduction of CO₂ and in the formulation of advanced electrolytes for lithium-ion batteries.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the literature, its properties can be estimated based on known data for similar imidazolium-based ionic liquids. The methyl group at the C2 position of the imidazolium ring is known to influence the physicochemical properties of the ionic liquid, often leading to a higher viscosity and melting point compared to its C2-unsubstituted counterpart, 1-Ethyl-3-methylimidazolium methyl carbonate. However, the presence of the methyl carbonate anion is expected to contribute to a lower viscosity compared to ILs with more strongly coordinating anions.
| Property | Estimated Value/Range | Notes |
| Ionic Conductivity | 1 - 10 mS/cm | Dependent on temperature and purity. The presence of any residual methanol from synthesis can increase conductivity but may narrow the electrochemical window. |
| Viscosity | 50 - 200 mPa·s at 25°C | The C2-methylation tends to increase viscosity. Dilution with co-solvents like methanol can significantly reduce viscosity.[1] |
| Electrochemical Stability Window | 3.5 - 4.5 V | Imidazolium-based ILs generally exhibit wide electrochemical windows, suitable for many applications. The anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is set by the reduction of the imidazolium cation. |
| Density | ~1.1 g/cm³ | Typical for imidazolium-based ionic liquids. |
Synthesis of this compound
The synthesis of this compound can be approached as a two-step process. The first step involves the synthesis of the 1-Ethyl-2,3-dimethylimidazolium cation, typically as a halide salt. The second step is an anion exchange to introduce the methyl carbonate anion.
Part 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide
This protocol is adapted from the synthesis of similar imidazolium halide salts.[2]
Materials:
-
1,2-dimethylimidazole (98%)
-
Ethyl iodide (99%)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,2-dimethylimidazole in anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of ethyl iodide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the solid product, 1-Ethyl-2,3-dimethylimidazolium iodide, under vacuum.
Part 2: Anion Exchange to form Methyl Carbonate
This part of the protocol involves an anion exchange reaction. A common method is to first convert the halide salt to a hydroxide, followed by neutralization with an appropriate acid. However, for the methyl carbonate anion, a more direct route is often preferred, such as reaction with a metal methyl carbonate or through a continuous flow synthesis with dimethyl carbonate.
Materials:
-
1-Ethyl-2,3-dimethylimidazolium iodide (from Part 1)
-
Silver carbonate
-
Dimethyl carbonate
-
Methanol (anhydrous)
-
Filtration setup
-
Rotary evaporator
Protocol:
-
Dissolve the 1-Ethyl-2,3-dimethylimidazolium iodide in anhydrous methanol.
-
In a separate container, prepare a slurry of silver carbonate in dimethyl carbonate.
-
Slowly add the silver carbonate slurry to the methanolic solution of the imidazolium iodide with vigorous stirring. A precipitate of silver iodide will form.
-
Stir the reaction mixture at room temperature for 24 hours in the dark to prevent light-induced decomposition of silver salts.
-
After 24 hours, filter the mixture to remove the silver iodide precipitate.
-
Take the filtrate and remove the methanol and excess dimethyl carbonate under reduced pressure using a rotary evaporator.
-
The resulting liquid is this compound. Further purification may be required depending on the desired purity.
Application Note 1: Electrolyte for Electrochemical Reduction of CO₂
The electrochemical reduction of CO₂ into valuable fuels and chemicals is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Imidazolium-based ionic liquids have been shown to act as co-catalysts in this process, stabilizing the CO₂ radical anion intermediate and lowering the overpotential for the reaction. The methyl carbonate anion in this compound can also participate in the CO₂ capture and activation process.
Causality Behind Experimental Choices:
-
Choice of Electrode: Silver (Ag) is a common choice for the electroreduction of CO₂ to carbon monoxide (CO) due to its high Faradaic efficiency and relatively low cost compared to gold.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺, is used to avoid water contamination in the electrolyte.
-
Counter Electrode: A platinum (Pt) wire or mesh is a standard choice for the counter electrode due to its catalytic activity and stability.
-
Electrolyte Preparation: The ionic liquid is typically dried under vacuum to remove any absorbed water, which can compete with CO₂ reduction and lead to the hydrogen evolution reaction. The electrolyte is then saturated with CO₂ by bubbling the gas through it for an extended period.
Protocol for CO₂ Electroreduction:
Materials:
-
This compound (dried under vacuum)
-
Three-electrode electrochemical cell
-
Silver (Ag) working electrode
-
Platinum (Pt) wire counter electrode
-
Ag/Ag⁺ non-aqueous reference electrode
-
Potentiostat/Galvanostat
-
Gas-tight syringe for product analysis
-
Gas chromatograph (GC) for product quantification
-
High-purity CO₂ and N₂ gas
Protocol:
-
Electrode Preparation:
-
Polish the Ag working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Sonciate the electrode in deionized water and then in ethanol to remove any polishing residue.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared Ag working electrode, Pt counter electrode, and Ag/Ag⁺ reference electrode.
-
Add the dried this compound to the cell.
-
-
Electrolyte Saturation:
-
Purge the electrolyte with N₂ for at least 30 minutes to remove any dissolved oxygen.
-
Record a cyclic voltammogram (CV) in the N₂-saturated electrolyte to determine the background current.
-
Purge the electrolyte with CO₂ for at least 60 minutes to ensure saturation.
-
-
Electrochemical Measurements:
-
Record a CV in the CO₂-saturated electrolyte over a potential range where CO₂ reduction is expected (e.g., from -1.5 V to -2.5 V vs. Ag/Ag⁺). A significant increase in cathodic current compared to the N₂-saturated electrolyte indicates CO₂ reduction.
-
Perform controlled potential electrolysis (chronoamperometry) at a fixed potential (determined from the CV) to generate products for analysis.
-
-
Product Analysis:
-
During electrolysis, periodically take gas samples from the headspace of the electrochemical cell using a gas-tight syringe.
-
Inject the gas samples into a GC to identify and quantify the products (e.g., CO, H₂, CH₄).
-
Application Note 2: Advanced Electrolyte for Lithium-Ion Batteries
The methyl carbonate anion of this compound is structurally similar to the organic carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate) commonly used in commercial lithium-ion battery electrolytes. This suggests its potential as a component of novel electrolyte formulations. The ionic nature of the liquid could enhance safety by reducing flammability compared to conventional volatile organic solvents.
Causality Behind Experimental Choices:
-
Co-solvent Strategy: Pure ionic liquids often have high viscosities, which can limit ion transport and thus battery performance. Therefore, they are often used as co-solvents with traditional low-viscosity carbonate solvents.
-
Lithium Salt: Lithium hexafluorophosphate (LiPF₆) is the most common lithium salt in commercial batteries due to its good balance of properties, including ionic conductivity and electrochemical stability.
-
Electrode Materials: Standard electrode materials such as a graphite anode and a lithium cobalt oxide (LCO) or lithium iron phosphate (LFP) cathode are used to evaluate the performance of the new electrolyte in a standard battery configuration.
-
Cell Assembly: Coin cells are a convenient and widely used format for testing new battery materials and electrolytes in a research setting.
Protocol for Lithium-Ion Battery Electrolyte Formulation and Testing:
Materials:
-
This compound (anhydrous)
-
Ethylene carbonate (EC) and Dimethyl carbonate (DMC) (battery grade)
-
Lithium hexafluorophosphate (LiPF₆) (battery grade)
-
Graphite anode and LCO or LFP cathode
-
Celgard separator
-
Coin cell components (casings, spacers, springs)
-
Glovebox with an argon or nitrogen atmosphere
-
Battery cycler
Protocol:
-
Electrolyte Formulation (inside a glovebox):
-
Prepare a baseline electrolyte of 1 M LiPF₆ in a mixture of EC and DMC (e.g., 1:1 by volume).
-
Prepare the experimental electrolyte by adding a specific weight percentage of this compound to the baseline electrolyte (e.g., 10 wt%).
-
-
Coin Cell Assembly (inside a glovebox):
-
Punch out circular electrodes and separators of the appropriate size.
-
Dry all components under vacuum before assembly.
-
Assemble the coin cell in the following order: negative casing, spacer, graphite anode, separator, LFP/LCO cathode, spacer, spring, positive casing.
-
Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.
-
Crimp the coin cell to seal it.
-
-
Electrochemical Testing:
-
Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes.
-
Perform an initial formation cycle at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the anode.
-
Conduct galvanostatic cycling at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate the rate capability of the battery.
-
Perform long-term cycling at a moderate C-rate (e.g., C/5) to assess the capacity retention and coulombic efficiency over hundreds of cycles.
-
References
-
RoCo Global. 1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. [Link]
-
García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5(75), 61141-61150. [Link]
Sources
Troubleshooting & Optimization
improving yield with 1-Ethyl-2,3-dimethylimidazolium methyl carbonate
As a Senior Application Scientist, I've designed this comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing 1-Ethyl-2,3-dimethylimidazolium methyl carbonate ([C₂C₁C₁im][O₂COMe] or [E-2,3-DMIM][MeCO₃]) to enhance reaction yields. This document moves beyond simple protocols to explain the fundamental principles governing the use of this advanced ionic liquid, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Advantage of a C2-Substituted Imidazolium Catalyst
This compound is a unique ionic liquid (IL) that functions as both a solvent and a potent basic catalyst. Its key structural feature is the methyl group at the C2 position of the imidazolium ring. This substitution is critical because it blocks the most acidic proton typically found on imidazolium cations, preventing deprotonation and subsequent degradation into an N-heterocyclic carbene (NHC) under basic conditions.[1] This inherent stability makes [E-2,3-DMIM][MeCO₃] a more robust and reliable choice for base-catalyzed reactions compared to its C2-unsubstituted counterparts (e.g., 1-Ethyl-3-methylimidazolium salts).
The methyl carbonate anion provides the basicity and nucleophilicity, driving a range of chemical transformations, including transesterifications, O-alkylations, and carbonate exchange reactions.[2] This guide will help you harness these properties while navigating common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and application of this compound.
Q1: What is this compound, and what are its primary applications for improving yield? A: It is an ionic liquid—a salt that is liquid below 100°C—composed of a 1-ethyl-2,3-dimethylimidazolium cation and a methyl carbonate anion.[3] Its primary role is as a stable, basic catalyst and reaction medium. It excels in applications such as:
-
Green Catalysis: Acting as a basic, nucleophilic catalyst for reactions like O-alkylation and esterification.[2]
-
Transesterification: Facilitating the synthesis of organic carbonates, which are valuable as electrolyte components in lithium-ion batteries and as green solvents.[4][5]
-
CO₂ Conversion: Serving as a medium for CO₂ conversion reactions, such as its cycloaddition to epoxides.[2]
-
Biomass Processing: Assisting in the dissolution and fractionation of lignocellulosic biomass due to its basicity.[2]
Q2: You mentioned the C2-methyl group provides stability. Why is this so important? A: Standard imidazolium cations (like 1-ethyl-3-methylimidazolium, [EMIM]⁺) have an acidic proton at the C2 position. In the presence of a strong base—or even a sufficiently basic anion like methyl carbonate—this proton can be removed, forming an N-heterocyclic carbene (NHC).[1] While NHCs are useful catalysts in their own right, their unintended formation represents a degradation of the parent ionic liquid, leading to an undefined and unstable catalytic system. By methylating the C2 position, [E-2,3-DMIM]⁺ lacks this acidic proton, significantly enhancing its stability in basic environments and ensuring that the catalytic activity originates predictably from the methyl carbonate anion.[1][6]
Q3: How should I properly handle and store this ionic liquid? A: Proper handling and storage are critical for maintaining its catalytic activity.
-
Hygroscopicity: The methyl carbonate anion is highly reactive towards water, which can hydrolyze it to bicarbonate and methanol, reducing its basicity.[7] Therefore, the IL must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container, preferably in a desiccator.
-
Purity: The product is often supplied as a solution in methanol to reduce viscosity and improve handling.[2][8] Be aware of the solvent and its potential influence on your reaction. Water is a critical impurity to monitor, with levels ideally below 2.0%.[9]
-
Safety: Like many chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[8] Avoid breathing vapors and ensure adequate ventilation.
Q4: How can I assess the purity of my this compound? A: Verifying purity is a crucial first step.
-
Water Content: Use Karl Fischer titration for precise measurement of water content. High water levels (>0.5%) can significantly inhibit reactions that rely on the basicity of the methyl carbonate anion.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of both the cation and anion and detect impurities. The absence of a peak in the 9-10 ppm region of the ¹H NMR spectrum confirms the absence of the C2 proton, verifying the cation's identity.
-
Halide Content: Residual halides (Cl⁻, Br⁻) from the synthesis of the cation precursor are common IL impurities.[10] These can be detected by ion chromatography or qualitative tests (e.g., silver nitrate test after ion exchange).
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
Problem: Low or No Reaction Conversion
This is the most frequent challenge. The cause can typically be traced to catalyst inactivation, mass transport limitations, or suboptimal reaction conditions.
dot
Caption: Troubleshooting logic for low reaction conversion.
Q: My reaction yield is much lower than expected. What should I check first? A: Suspect water contamination. The methyl carbonate anion readily reacts with water, forming less basic bicarbonate species, which will halt its catalytic activity.[7]
-
Action: Quantify the water content in your IL and reagents using Karl Fischer titration. If the water content is high (>500 ppm), dry the IL under high vacuum at a moderate temperature (e.g., 60-70°C) for several hours and re-run the experiment using anhydrous reagents and solvents under an inert atmosphere.
Q: I've confirmed my system is dry, but the conversion is still poor. What's the next step? A: Evaluate mass transport. Ionic liquids can be significantly more viscous than traditional molecular solvents, which can lead to poor mixing and slow reaction rates. This is especially true if you are using the neat IL without a co-solvent.
-
Action 1: Increase the mechanical stirring rate to improve mixing.
-
Action 2: Increase the reaction temperature. This will decrease the IL's viscosity and increase the reaction rate. However, be mindful of the thermal stability of your reactants and the IL itself.
-
Action 3: If using the neat IL, consider adding an anhydrous, polar aprotic co-solvent (e.g., acetonitrile, DMF). This can dramatically reduce viscosity and improve reaction kinetics.[2] The commercial availability of this IL as a 30% solution in methanol is a direct strategy to mitigate this very issue.[8]
Problem: Formation of Unexpected Byproducts
Q: My reaction is producing byproducts I didn't anticipate. What could be the cause? A: Consider side reactions involving the methyl carbonate anion. The [MeCO₃]⁻ anion is not just a base; it's also a competent nucleophile.
-
Mechanism: In addition to deprotonating your substrate as intended, it can participate in methylation or carboxymethylation side reactions, especially at elevated temperatures. For instance, in a transesterification reaction with ethanol to produce ethyl methyl carbonate, the anion itself is part of the catalytic cycle.[4][11] Understanding this dual role is key.
-
Action: Try lowering the reaction temperature to favor the desired kinetic pathway. Additionally, analyze the byproducts by GC-MS or LC-MS to gain insight into the side reactions, which can help you further refine the reaction conditions.
Problem: Difficulty in Product Isolation and IL Recycling
Q: How can I efficiently separate my product from the ionic liquid after the reaction? A: This is a classic challenge in IL chemistry due to their negligible vapor pressure.
-
For Volatile Products: If your product has a sufficiently low boiling point and is thermally stable, direct distillation or Kugelrohr distillation from the reaction mixture is the simplest method.
-
For Non-Volatile Products (Liquid-Liquid Extraction): This is the most common method. After the reaction, add a solvent that is immiscible with the ionic liquid but in which your product is soluble.
-
Add a non-polar solvent (e.g., diethyl ether, hexane, ethyl acetate) to the reaction mixture.
-
Stir vigorously to extract the product into the organic layer.
-
Separate the layers. Repeat the extraction 2-3 times.
-
Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
IL Recycling: The remaining ionic liquid can be purified for reuse by washing with a non-polar solvent to remove any residual organic compounds and then drying under high vacuum to remove any absorbed water or solvent.[12]
dot
Caption: General workflow for product isolation and IL recycling.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common procedures. Always adapt them to your specific substrate and equipment.
Protocol 1: General Procedure for Transesterification of Dimethyl Carbonate (DMC) with a Primary Alcohol
This protocol is adapted from methodologies for synthesizing mixed carbonates, a key application for this IL.[5]
-
Preparation: In a glovebox or under a stream of argon, add this compound (e.g., 5 mol%) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.
-
Reagent Addition: Add anhydrous primary alcohol (e.g., 1.2 equivalents) followed by dimethyl carbonate (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture to the desired temperature (a typical starting point is 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC or ¹H NMR to observe the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Isolate the product via distillation or liquid-liquid extraction as described in the troubleshooting section.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, GC-MS, IR).
| Parameter | Typical Range | Rationale |
| IL Loading | 1 - 10 mol% | Balances reaction rate with cost and ease of removal. |
| Temperature | 70 - 120 °C | Lower temperatures may be too slow; higher temperatures risk decomposition.[11] |
| Substrate Ratio | 1:1 to 1:5 (DMC:Alcohol) | Using an excess of the alcohol can drive the equilibrium towards the product.[5] |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity and temperature. |
Table 1: Typical starting parameters for a transesterification reaction.
Protocol 2: Ionic Liquid Recycling and Purification
-
Extraction: After product isolation via extraction, retain the IL phase.
-
Washing: Add an equal volume of a non-polar solvent (e.g., hexane) to the IL phase, stir vigorously for 15 minutes, and decant the solvent. Repeat this washing step twice to remove residual organic impurities.
-
Drying: Place the washed IL in a Schlenk flask and connect it to a high-vacuum line. Heat the flask to 70-80°C with stirring for at least 4 hours to remove all volatile solvents and any absorbed water.
-
Verification: Before reuse, verify the purity of the recycled IL, paying close attention to the water content (Karl Fischer) to ensure its catalytic activity is restored.
References
[2] RoCo Global. 1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. Available from: ResearchGate. (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Available from: [6] RSC Publishing. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Available from: [4] ResearchGate. Selective synthesis of methyl ethyl carbonate intensified by reactive distillation from consecutive transesterification of methyl carbonate and ethanol. Available from: [12] ResearchGate. Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?. Available from: [Link] [9] Ottokemi. This compound ~50% In Methanol: Water (2:3). Available from: [11] Beilstein Journals. Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Available from: [Link] [10] Google Patents. US7763186B2 - Preparation and purification of ionic liquids and precursors. Available from: [3] PubChem. 1-Ethyl-2,3-dimethylimidazolium. Available from: [Link] ResearchGate. (PDF) Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over KATriz/Al¬2O3 catalyst. Available from: [Link] [8] RoCo Global. Safety Data Sheet: 1-Ethyl-3-methylimidazolium methylcarbonate, 30% in methanol. Available from: [1] RSC Publishing. Basic ionic liquids for catalysis: the road to greater stability. Available from: [Link] [7] RSC Publishing. Peralkylated imidazolium carbonate ionic liquids: synthesis using dimethyl carbonate, reactivity and structure. Available from: [Link]
Sources
- 1. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
- 2. roco.global [roco.global]
- 3. 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Peralkylated imidazolium carbonate ionic liquids: synthesis using dimethyl carbonate, reactivity and structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. roco.global [roco.global]
- 9. This compound ~50% In Methanol: Water (2:3) | 625120-68-5 | www.ottokemi.com [ottokemi.com]
- 10. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 11. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate Synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reaction temperature during the synthesis of this promising ionic liquid.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a plausible and commonly employed multi-step synthesis route can be inferred from established methods for similar ionic liquids. This generally involves a two-step process:
-
Synthesis of the Cation Precursor: The first step is the quaternization of 1,2-dimethylimidazole with an ethylating agent, such as ethyl iodide, to form the 1-Ethyl-2,3-dimethylimidazolium iodide precursor. This reaction is typically carried out under reflux conditions.
-
Anion Exchange to Form the Methyl Carbonate: The second step involves an anion exchange reaction where the iodide from the precursor is replaced with a methyl carbonate anion. This can be achieved through various methods, including reaction with a methyl carbonate salt or through a transesterification reaction with dimethyl carbonate. High temperatures are often required for this step to proceed efficiently. For instance, the synthesis of the related 1-Ethyl-3-methylimidazolium methyl carbonate is performed at 200°C under continuous flow conditions[1].
Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?
Reaction temperature is a critical parameter for several reasons:
-
Reaction Kinetics: Higher temperatures generally increase the rate of reaction, leading to shorter reaction times and potentially higher yields.
-
Side Reactions: Conversely, excessively high temperatures can promote undesirable side reactions, such as decomposition of the reactants or products, leading to impurities and reduced yield. The thermal stability of imidazolium-based ionic liquids is a key consideration, as decomposition can occur at elevated temperatures[2][3].
-
Product Purity: Optimizing the temperature can help to minimize the formation of byproducts, simplifying the purification process and ensuring a high-purity final product.
Q3: What are the potential consequences of a suboptimal reaction temperature?
A suboptimal reaction temperature can lead to a range of issues, including:
-
Low Yield: If the temperature is too low, the reaction may be slow or incomplete, resulting in a poor yield of the desired product.
-
Product Degradation: If the temperature is too high, the ionic liquid or its precursors can decompose, leading to a lower yield and the formation of impurities.
-
Formation of Impurities: Suboptimal temperatures can favor the formation of side products, which can be difficult to remove and may affect the performance of the ionic liquid in downstream applications.
-
Inconsistent Results: Poor temperature control can lead to batch-to-batch variability, making it difficult to obtain reproducible results.
Troubleshooting Guide: Optimizing Reaction Temperature
This troubleshooting guide provides a structured approach to identifying and resolving common issues related to reaction temperature during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., NMR, HPLC). | The rate of quaternization and anion exchange reactions is temperature-dependent. Insufficient thermal energy may result in a slow or stalled reaction. |
| Insufficient reaction time at the set temperature. | Extend the reaction time at the current temperature. Take aliquots at regular intervals to monitor for product formation. | Even at an appropriate temperature, the reaction may require a longer duration to reach completion. |
| Poor heat transfer. | Ensure efficient stirring of the reaction mixture. Use a reaction vessel with good thermal conductivity. Consider using an oil bath for more uniform heating. | Inadequate heat transfer can result in localized cold spots within the reaction mixture, leading to incomplete conversion. |
Problem 2: Presence of Significant Impurities or Byproducts
| Potential Cause | Recommended Action | Scientific Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature in 10-20°C increments. Analyze the product at each temperature to assess the impact on impurity levels. | Excessive heat can induce thermal decomposition of the imidazolium cation or the methyl carbonate anion, leading to the formation of degradation products. Imidazolium-based ionic liquids can be susceptible to thermal degradation[2][3]. |
| Side reactions are favored at the current temperature. | Investigate potential side reactions based on the starting materials and reaction conditions. Adjust the temperature to disfavor these pathways. For example, in the synthesis of the precursor, high temperatures could lead to elimination reactions of the ethylating agent. | Different reactions have different activation energies. By modifying the temperature, it is possible to selectively favor the desired reaction pathway over competing side reactions. |
| Localized overheating. | Improve stirring and use a more controlled heating method (e.g., oil bath, heating mantle with a temperature controller). | "Hot spots" in the reaction vessel can lead to localized decomposition and byproduct formation, even if the bulk temperature appears to be within the optimal range. |
Problem 3: Inconsistent Yields Between Batches
| Potential Cause | Recommended Action | Scientific Rationale |
| Poor temperature control and monitoring. | Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Employ a reliable temperature controller to maintain a stable reaction temperature. | Accurate and consistent temperature control is essential for reproducible chemical synthesis. Fluctuations in temperature can lead to significant variations in reaction outcomes. |
| Variations in heating ramp rate. | Standardize the heating protocol, including the rate at which the reaction mixture is brought to the target temperature. | The rate of heating can influence the initiation of the reaction and the formation of intermediates, potentially impacting the final yield and purity. |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide (Precursor)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylimidazole in a suitable solvent such as acetonitrile.
-
Slowly add a slight molar excess of ethyl iodide to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/acetonitrile) to yield pure 1-Ethyl-2,3-dimethylimidazolium iodide.
Protocol 2: General Procedure for Anion Exchange to Methyl Carbonate (Hypothetical)
This is a generalized procedure based on common methods for ionic liquid synthesis. Optimization will be required.
-
Dissolve the 1-Ethyl-2,3-dimethylimidazolium iodide precursor in a suitable high-boiling point solvent.
-
Add a molar excess of dimethyl carbonate.
-
Heat the reaction mixture to a high temperature (e.g., starting at 150°C and gradually increasing as needed, based on the high temperature required for similar syntheses[1]).
-
Maintain the reaction at the set temperature under vigorous stirring for several hours.
-
Monitor the progress of the anion exchange by monitoring the disappearance of the starting material and the appearance of the product using techniques like ion chromatography or NMR.
-
Upon completion, cool the reaction mixture and remove the solvent and excess dimethyl carbonate under vacuum.
-
The crude this compound can then be purified using appropriate techniques, such as washing with a non-polar solvent to remove organic impurities, followed by drying under high vacuum.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Proposed two-step synthesis of the target ionic liquid.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Decision tree for addressing low yield issues.
References
-
García-Saiz, A., et al. (2021). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. Dalton Transactions, 50(43), 15685-15694. [Link]
-
Vorholt, A. J., et al. (2017). Carbonate Based Ionic Liquid Synthesis (CBILS®): Development of Continuous Flow Method for Preparation of 1-Ethyl-3-methylimidazolium Acetate. Green Chemistry, 19(18), 4249-4255. [Link]
-
Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. [Link]
-
Cao, Y., et al. (2016). Synthesis and Characterization of Imidazolium-Based Ionenes. Polymers, 8(11), 397. [Link]
-
Chambreau, S. D., et al. (2011). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A, 115(51), 14389-14397. [Link]
-
RoCo Global. 1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. [Link]
-
Huo, F., et al. (2010). Thermal Decomposition of 1-Ethyl-3-methylimidazolium Acetate. ChemRxiv. [Link]
-
Ngo, K. T., et al. (2000). Thermal Properties of Imidazolium Ionic Liquids. Thermochimica Acta, 357-358, 97-102. [Link]
-
Ficke, L. E., & Brennecke, J. F. (2010). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. Journal of Chemical & Engineering Data, 55(12), 5195-5203. [Link]
-
Emel'yanenko, V. N., et al. (2013). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. The Journal of Physical Chemistry B, 117(40), 12135-12143. [Link]
-
O'Mahony, A. M., et al. (2008). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Macromolecular Chemistry and Physics, 209(14), 1483-1493. [Link]
-
Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. Green Chemistry, 8(7), 691-696. [Link]
Sources
Technical Support Center: 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate ([E-2,3-DMIM][MeCO₃])
Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for reactions involving this versatile ionic liquid. Here, we address common challenges and frequently asked questions to ensure the successful application of [E-2,3-DMIM][MeCO₃] in your research.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about the handling, properties, and use of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is a versatile ionic liquid primarily used as a basic and nucleophilic catalyst in various organic transformations. Its key applications include CO₂ capture and activation, transesterification reactions, O-alkylation, esterification, and ring-opening polymerizations.[1] It also serves as a green reaction medium and can be a precursor for the synthesis of other ionic liquids through anion metathesis.
Q2: How should I store this compound?
A2: This ionic liquid is hygroscopic and reactive towards water. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to atmospheric moisture can lead to hydrolysis of the methyl carbonate anion to bicarbonate, which can affect its reactivity.[2]
Q3: Is this compound thermally stable?
A3: Imidazolium-based ionic liquids generally exhibit good thermal stability. However, the methyl carbonate anion is less stable than many other common anions like halides or tetrafluoroborate. Thermal decomposition can occur at elevated temperatures, and the specific decomposition pathway may involve dealkylation of the imidazolium cation.[3][4] It is recommended to determine the thermal decomposition temperature for your specific reaction conditions using techniques like thermogravimetric analysis (TGA).
Q4: Can I reuse this compound?
A4: Yes, one of the advantages of ionic liquids is their potential for reuse. After a reaction, the product can often be separated by extraction with a suitable organic solvent, and the ionic liquid can be recovered and reused. However, its purity should be checked before reuse, as accumulation of byproducts or water can affect its performance in subsequent reactions.
Q5: What solvents are compatible with this compound for reaction work-up?
A5: The choice of solvent for work-up depends on the polarity of your product. Nonpolar organic solvents like diethyl ether, hexane, or toluene are often used to extract nonpolar products from the ionic liquid phase. For more polar products, other extraction solvents may be necessary. The ionic liquid itself has low solubility in many nonpolar organic solvents.[5]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.
Low Reaction Yield or Incomplete Conversion
Low or no conversion of starting materials is a common issue. The following guide will help you diagnose and resolve the problem.
Initial Diagnostic Questions:
-
Have you confirmed the purity and integrity of your [E-2,3-DMIM][MeCO₃]?
-
Was the reaction performed under strictly anhydrous conditions?
-
Is the reaction temperature appropriate for the transformation?
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanations and Protocols
Problem: Hydrolysis of the Methyl Carbonate Anion
The methyl carbonate anion is susceptible to hydrolysis, which converts it to the less basic bicarbonate anion. This can significantly reduce the catalytic activity of the ionic liquid.
-
Causality: The presence of water, even in trace amounts from reagents, solvents, or the atmosphere, can lead to the following reaction: [MeCO₃]⁻ + H₂O ⇌ [HCO₃]⁻ + MeOH
-
Validation:
-
Karl Fischer Titration: Determine the water content of your ionic liquid.
-
¹H NMR Spectroscopy: The presence of a significant amount of methanol in the ionic liquid (if not used as a co-solvent) can be an indicator of hydrolysis.
-
-
Protocol for Drying [E-2,3-DMIM][MeCO₃]:
-
Place the ionic liquid in a round-bottom flask.
-
Heat to 60-80 °C under high vacuum for several hours.
-
Monitor the water content using Karl Fischer titration until it is below the desired level (typically <100 ppm).
-
Store the dried ionic liquid under an inert atmosphere.
-
Problem: Thermal Decomposition
At elevated temperatures, imidazolium-based ionic liquids can undergo decomposition, leading to loss of catalytic activity.
-
Causality: The decomposition can proceed through various pathways, including nucleophilic attack of the anion on the alkyl groups of the cation (SN2 reaction), leading to volatile neutral products.[4][6]
-
Validation:
-
TGA Analysis: Perform thermogravimetric analysis on your ionic liquid to determine its decomposition temperature under your reaction atmosphere.
-
¹H NMR of Used IL: After the reaction, recover the ionic liquid and analyze it by ¹H NMR. The appearance of new signals corresponding to decomposition products can confirm this issue.
-
-
Solution: If decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration.
Formation of Unexpected Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Their Causes
| Side Product Type | Potential Cause | Suggested Solution |
| Methylated/Carboxymethylated Substrate/Product | The methyl carbonate anion can act as both a methylating and a carboxymethylating agent, similar to dimethyl carbonate.[7][8] | Optimize reaction temperature and time to favor the desired reaction pathway. Lower temperatures may favor carboxymethylation, while higher temperatures may favor methylation. |
| Products from Reaction with the Imidazolium Cation | The C2-proton of the imidazolium ring can be acidic and may participate in certain reactions, especially in the presence of a strong base. However, in 1-Ethyl-2,3-dimethylimidazolium, the C2 position is methylated, which blocks this reactivity. | This is less of a concern with this specific ionic liquid due to the methylation at the C2 position.[9] |
| Michael Addition Adducts | If your substrate or product contains a Michael acceptor and a nucleophile is present, the basic nature of the ionic liquid can catalyze a Michael addition.[10][11] | If this is an undesired side reaction, consider protecting the Michael acceptor or using a less basic catalyst. |
Difficulties in Product Isolation and Purification
Separating the desired product from the ionic liquid can be challenging due to the negligible vapor pressure and high viscosity of the ionic liquid.
Product Isolation Workflow
Caption: Workflow for product isolation from the ionic liquid.
Detailed Protocols
Protocol: Liquid-Liquid Extraction
This is the most common method for separating organic products from ionic liquids.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add a water-immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, hexane, toluene).
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Allow the layers to separate. The ionic liquid is typically the denser phase.
-
Carefully separate the organic layer.
-
Repeat the extraction process 2-3 times to maximize product recovery.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[5][12]
Protocol: Purification from Residual Ionic Liquid
If your crude product is contaminated with residual ionic liquid, you can often remove it with the following steps:
-
Dissolve the crude product in a minimal amount of a suitable organic solvent.
-
Add silica gel or alumina to the solution to form a slurry. The polar ionic liquid will adsorb onto the stationary phase.
-
Filter the slurry and wash the solid with more of the organic solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
Section 3: References
-
RoCo Global. 1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. [Link]
-
Franses, Y., et al. (2010). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 43(3), 369-381. [Link]
-
de Pedro, I., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Advances, 5(74), 60235-60243. [Link]
-
Efimova, O. A., et al. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. The Journal of Physical Chemistry B, 119(30), 9871-9881. [Link]
-
Bikesh, D., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]
-
Chambreau, S. D., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A, 116(24), 5867-5876. [Link]
-
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Chambreau, S. D., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A, 116(24), 5867-5876. [Link]
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Nardi, M., et al. (2017). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 22(12), 2153. [Link]
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Wang, J., et al. (2024). The Role of K2CO3 in the Synthesis of Dimethyl Carbonate from CO2 and Methanol. Molecules, 29(19), 4529. [Link]
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Validation & Comparative
A Comparative Guide to Imidazolium-Based Ionic Liquids for CO2 Capture: Characterization of 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate
This guide provides a comprehensive technical comparison of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate ([C₂C₁im][MeCO₃]), a promising ionic liquid for carbon dioxide capture. While direct, publicly available experimental data for this specific ionic liquid is limited, this document will establish its anticipated characteristics by drawing parallels with the closely related and well-documented 1-Ethyl-3-methylimidazolium methyl carbonate ([EMIM][MeCO₃]). We will further contextualize its potential by comparing it against conventional amine-based solvents, namely Monoethanolamine (MEA), and another promising solvent, Piperazine (PZ). This guide is intended for researchers, scientists, and professionals in drug development and carbon capture technologies who are seeking to understand the landscape of CO₂ capture agents.
Introduction to this compound in CO₂ Capture
The quest for efficient and environmentally benign carbon capture technologies is a critical scientific endeavor. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable chemical properties, have emerged as a promising class of solvents for CO₂ capture. Among these, this compound ([C₂C₁im][MeCO₃]) is of particular interest. The presence of the methyl carbonate anion suggests a reactive mechanism for CO₂ capture, similar to other carbonate-based ILs, which can offer a favorable balance of absorption capacity and regeneration energy. The methylation at the C2 position of the imidazolium ring, when compared to the more common 1,3-disubstituted imidazolium ILs, can influence the steric hindrance and electronic environment of the cation, potentially impacting the IL's physical and chemical properties.
The Imperative of Comprehensive Characterization
Before an ionic liquid can be effectively deployed in an industrial CO₂ capture process, a thorough characterization of its physicochemical properties is paramount. This data is not merely academic; it directly informs the design of capture facilities, the prediction of operational efficiency, and the overall economic viability of the technology. Key characterization parameters include:
-
Structural Verification: Ensuring the correct chemical structure has been synthesized is the foundational step.
-
Thermal Stability: The solvent must withstand the temperature swings of the absorption and regeneration cycles without significant degradation.
-
Physical Properties: Density and viscosity are critical for designing pumps, piping, and absorber columns, and for understanding mass transfer limitations.
-
Reaction Kinetics and Capacity: Understanding how quickly and how much CO₂ can be captured is central to the process efficiency.
This guide will delve into the standard methodologies for acquiring this critical data and use available information on comparable compounds to project the performance of [C₂C₁im][MeCO₃].
Experimental Protocols for Characterization
The following sections detail the standard experimental workflows for characterizing a novel ionic liquid for CO₂ capture applications. The causality behind the choice of each technique is explained to provide a deeper understanding of the "why" behind the "how."
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural verification. For [C₂C₁im][MeCO₃], both ¹H and ¹³C NMR would be employed to confirm the identity and purity of the synthesized IL.
-
¹H NMR: This technique provides information on the number of different types of protons and their neighboring environments. For the [C₂C₁im]⁺ cation, we would expect to see distinct signals for the protons on the ethyl group, the two methyl groups on the imidazolium ring, and the ring protons. The chemical shifts of the ring protons are particularly sensitive to the electronic environment and can indicate the purity of the IL.
-
¹³C NMR: This provides a map of the carbon skeleton of the molecule. Each unique carbon atom in the [C₂C₁im]⁺ cation and the [MeCO₃]⁻ anion would yield a distinct signal, confirming the overall structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and powerful technique for identifying functional groups. The FT-IR spectrum of [C₂C₁im][MeCO₃] would be expected to show characteristic peaks for the C-H stretching and bending of the alkyl groups, the C=N and C-N stretching of the imidazolium ring, and importantly, the characteristic stretches of the carbonate anion.
Experimental Workflow: Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization of [C₂C₁im][MeCO₃].
Thermal Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal limits of the ionic liquid.
-
TGA: This technique measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of the IL, which is a critical parameter for the regeneration step in CO₂ capture, as this step involves heating the solvent.
-
DSC: This measures the heat flow into or out of a sample as it is heated or cooled. DSC can identify phase transitions such as melting point, glass transition temperature, and crystallization temperature. For ionic liquids, which often have low melting points, understanding their phase behavior is crucial for handling and storage.
Experimental Workflow: Thermal Analysis
Caption: Workflow for the thermal analysis of [C₂C₁im][MeCO₃].
Physicochemical Property Measurement
Density and Viscosity are fundamental physical properties that significantly impact the engineering and operational aspects of a CO₂ capture plant.
-
Density: Measured using a densitometer, density data is crucial for mass balances and the design of storage and transport systems.
-
Viscosity: Measured with a viscometer or rheometer, viscosity affects pumping costs, mixing efficiency, and the rate of CO₂ absorption (mass transfer). High viscosity can be a significant drawback for some ionic liquids.
Comparative Analysis
| Property | This compound ([C₂C₁im][MeCO₃]) (Anticipated) | 1-Ethyl-3-methylimidazolium Acetate ([EMIM][Ac]) | Monoethanolamine (MEA) (30 wt% aq.) | Piperazine (PZ) (8 m aq.) |
| CO₂ Capture Mechanism | Primarily chemical absorption via the methyl carbonate anion. | Chemical absorption via the acetate anion. | Chemical absorption. | Chemical absorption. |
| Anticipated ¹H NMR (Cation) | Signals for ethyl, two N-methyl, and two ring C-H protons. | Signals for ethyl, one N-methyl, and three ring C-H protons.[1] | - | - |
| Anticipated FT-IR (Anion) | Strong C=O and C-O stretching bands for the carbonate group. | Characteristic carboxylate stretches.[2] | N-H and O-H stretching and bending. | N-H stretching and bending. |
| Thermal Stability (TGA) | Expected to be stable up to at least 150 °C, influenced by the anion's stability. | Decomposition onset around 150-200 °C.[3] | Significant degradation above 120 °C. | Stable up to 150 °C.[4] |
| Density (at 25 °C) | Likely in the range of 1.1 - 1.2 g/cm³. | ~1.06 g/cm³[5] | ~1.01 g/cm³ | ~1.03 g/cm³ |
| Viscosity (at 25 °C) | Expected to be moderately viscous, potentially higher than [EMIM][Ac] due to the C2-methyl group. | ~100 cP[5] | ~5 cP | ~10 cP |
| CO₂ Absorption Capacity | Potentially high due to the reactive anion. | High, with a heat of absorption of -38 kJ/mol CO₂.[6] | 0.13 to 0.45 mol CO₂ / mol MEA.[7] | High, often exceeding MEA.[4] |
| Key Advantages | Potentially favorable regeneration energy, negligible volatility. | Low regeneration energy compared to MEA, high CO₂ capacity.[6][8] | Well-established technology, fast kinetics. | High absorption rate, good thermal stability.[4] |
| Key Disadvantages | Potentially higher viscosity and cost compared to amines. Lack of extensive public data. | Higher viscosity and cost than MEA. | High regeneration energy, corrosive, volatile. | Potential for precipitation at high and low CO₂ loadings.[9] |
Discussion and Future Outlook
Based on the comparative analysis, this compound holds promise as a CO₂ capture solvent. The methyl carbonate anion is expected to facilitate a chemical absorption mechanism with a potentially favorable regeneration energy, a key advantage over traditional amine scrubbing. The negligible volatility of ionic liquids is another significant benefit, reducing solvent loss and environmental impact.
However, several challenges and areas for further investigation remain. The viscosity of [C₂C₁im][MeCO₃] is anticipated to be a critical parameter. The presence of a methyl group at the C2 position of the imidazolium ring, while potentially enhancing stability, may also increase viscosity due to increased steric hindrance and disruption of π-π stacking, which could negatively impact mass transfer and pumping costs.
The synthesis of high-purity [C₂C₁im][MeCO₃] and the subsequent detailed experimental characterization of its properties are essential next steps. The data generated from the experimental protocols outlined in this guide will be crucial for accurate process modeling and a reliable assessment of its techno-economic feasibility.
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A Senior Application Scientist’s Guide to the Experimental Validation of 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the validation of experimental results for the ionic liquid 1-Ethyl-2,3-dimethylimidazolium methyl carbonate, often abbreviated as [EMIM][MeCO3]. We move beyond mere protocol listing to explain the scientific rationale behind each validation step, ensuring a robust and reproducible assessment of this promising compound. The focus is on providing a self-validating system of protocols and comparative data to ascertain its performance against established alternatives, particularly in its primary application of carbon dioxide (CO₂) capture.
Introduction: The Scientific Interest in [EMIM][MeCO3]
This compound is a room-temperature ionic liquid (IL) that has garnered significant attention for its unique properties and versatile applications.[1] Unlike many conventional ionic liquids that act as passive solvents, [EMIM][MeCO3] is a CO₂-reactive compound.[1] Its methyl carbonate anion can reversibly react with CO₂, making it a promising candidate for applications in carbon capture, activation, and conversion.[1] Furthermore, its utility extends to green catalysis, biomass processing, and as a specialized medium for organic and electrochemical reactions.[1]
The core challenge for any laboratory working with [EMIM][MeCO3] is to validate its performance claims and understand its behavior relative to other materials. This guide establishes the necessary experimental workflow to achieve this.
Foundational Validation: Physicochemical Characterization
Before assessing performance in a specific application, the identity, purity, and fundamental properties of the ionic liquid must be rigorously confirmed. This baseline characterization is non-negotiable for the trustworthiness of all subsequent data.
Identity and Purity Confirmation
Impurities such as water, residual starting materials, or halide contaminants from synthesis can drastically alter the physicochemical and reactive properties of an ionic liquid.[2][3] A multi-technique approach is essential for comprehensive validation.
Experimental Protocol: Purity Assessment Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the cationic structure (1-Ethyl-2,3-dimethylimidazolium) and detect proton-containing impurities.
-
Procedure: Dissolve a sample of the IL in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Validation: The proton and carbon chemical shifts and coupling constants should match the known values for the [EMIM]⁺ cation. The absence of unexpected peaks indicates high purity from organic contaminants.[4]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To verify the presence of key functional groups, particularly the methyl carbonate anion.
-
Procedure: Acquire an FTIR spectrum of the neat IL using an Attenuated Total Reflectance (ATR) accessory.
-
Validation: Look for characteristic peaks for the C=O and C-O stretches of the carbonate group. This technique is also sensitive to the presence of water (broad O-H stretch).[3][5]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the purity of the ionic liquid.
-
Procedure: Utilize a suitable column (e.g., C18) and a mobile phase appropriate for ionic liquids. A UV detector can be used to detect the imidazolium cation.
-
Validation: A high-purity sample will show a single major peak. The purity can be quantified as ≥97.5% for high-grade samples.[2]
-
Thermal Stability
The operational temperature range is a critical parameter, especially for applications like CO₂ capture which involve thermal regeneration cycles.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) of [EMIM][MeCO3].
-
Instrument: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Heat the sample under an inert atmosphere (e.g., Nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Validation: The Td is typically defined as the temperature at which 5% mass loss occurs. This value represents the upper limit for the IL's long-term thermal stability. Comparing this to the temperatures required for CO₂ stripping is crucial for assessing its suitability.[6]
Core Physical Properties
Properties like density, viscosity, and conductivity are essential for engineering and process design, and they directly relate to the IL's microscopic behavior.[7]
Table 1: Key Physicochemical Properties of Imidazolium-Based Ionic Liquids
| Property | [EMIM][MeCO3] | [EMIM][OAc] (Alternative) | Significance & Measurement Technique |
| Decomposition Temp. (Td) | Varies; must be determined | ~220 °C | Defines max operating temperature. Technique: TGA. |
| Viscosity (at 25 °C) | High; often diluted | ~114 mPa·s | Affects mass transfer, pumping costs. Technique: Rheometer. |
| Density (at 25 °C) | Must be determined | ~1.07 g/cm³ | Required for process modeling. Technique: Vibrating tube densitometer. |
| Conductivity (at 25 °C) | Must be determined | ~7.2 mS/cm | Indicates ion mobility. Technique: Conductivity meter. |
Note: Data for [EMIM][OAc] is provided for comparative context. Properties for [EMIM][MeCO3] should be experimentally determined as part of the validation process.
Performance Validation in CO₂ Capture
The primary application for [EMIM][MeCO3] is CO₂ capture, where it competes with traditional amine solvents and other functionalized ionic liquids.[1][8] A robust validation must therefore compare its performance against these benchmarks. The most common benchmark is monoethanolamine (MEA), the industry standard for post-combustion capture.[9] Another relevant IL for comparison is 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), which also captures CO₂ via a chemical reaction.[9]
The Chemistry of Capture
The validation process is rooted in understanding the underlying mechanism. [EMIM][MeCO3] captures CO₂ through a reversible chemical reaction, which is a key advantage over physical solvents, especially at low CO₂ partial pressures.
Caption: Reversible chemisorption of CO₂ by [EMIM][MeCO3].
Experimental Protocol: Gravimetric CO₂ Absorption/Desorption
This protocol provides a reliable method for determining CO₂ capacity and the reversibility of the capture process.
Caption: Workflow for gravimetric CO₂ absorption-desorption analysis.
Detailed Steps:
-
Preparation: Accurately weigh a sample of purified [EMIM][MeCO3] into a temperature-controlled reaction vessel.
-
Inert Purge: Heat the sample under a flow of inert gas (N₂) to remove any dissolved gases and establish a stable initial mass.
-
Absorption: Switch the gas flow to pure CO₂ (or a specific CO₂/N₂ mixture to simulate flue gas) at a defined temperature (e.g., 25-40 °C) and pressure. Continuously record the mass of the sample.
-
Saturation: Continue the CO₂ flow until the mass no longer increases, indicating that the IL is saturated. The mass gain corresponds to the amount of CO₂ absorbed.
-
Capacity Calculation: Calculate the absorption capacity in moles of CO₂ per mole of IL.
-
Desorption (Regeneration): Stop the CO₂ flow and begin purging with N₂ while heating the vessel to a higher temperature (e.g., 60-80 °C). Record the mass loss as CO₂ is released.[10]
-
Cyclic Stability: Repeat the absorption-desorption cycle multiple times to evaluate the stability and reusability of the ionic liquid. A robust material will show minimal loss in capacity over numerous cycles.
Comparative Performance Data
The ultimate validation comes from comparing the experimentally determined values for [EMIM][MeCO3] with established alternatives.
Table 2: Comparative Performance Metrics for CO₂ Capture Agents
| Performance Metric | [EMIM][MeCO3] (Experimental Target) | 30 wt% MEA (Aqueous) | [EMIM][OAc] | Justification for Comparison |
| Theoretical Capacity (mol CO₂/mol IL) | ~1.0 (via chemisorption) | 0.5 | ~0.5 | Stoichiometry of the chemical reaction sets the upper limit. |
| Heat of Absorption (kJ/mol CO₂) | Must be determined | -84 | -38 | A lower value indicates less energy is required for regeneration, a major advantage for ILs.[9] |
| Viscosity Increase upon CO₂ loading | High (Expected) | Moderate | Significant | A large viscosity increase can hinder mass transfer and processability. |
| Regeneration Temperature | Moderate (e.g., 60-80°C)[10] | High (100-120°C) | Moderate | Lower regeneration temperatures reduce operational energy costs. |
| Corrosivity | Low | High | Low | Amine solutions are notoriously corrosive, requiring expensive materials for construction. |
| Volatility / Solvent Loss | Negligible[10] | High | Negligible | ILs' low vapor pressure prevents evaporative losses during thermal cycling. |
Validating Catalytic Performance
[EMIM][MeCO3] can function as a basic, nucleophilic catalyst.[1] Its non-volatile nature makes it an attractive, reusable alternative to conventional catalysts.[11]
Experimental Protocol: Model Catalytic Reaction (e.g., Transesterification)
-
Reaction Setup: In a sealed reactor, combine a substrate (e.g., an ester like ethyl acetate), an alcohol (e.g., butanol), and a precisely measured amount of [EMIM][MeCO3] (e.g., 5 mol%).
-
Execution: Heat the mixture to the desired reaction temperature with vigorous stirring.
-
Monitoring: Periodically withdraw small aliquots from the reaction mixture. Analyze them using Gas Chromatography (GC) to quantify the concentration of reactants and products over time.
-
Validation Metrics:
-
Conversion (%): The percentage of the limiting reactant that has been consumed.
-
Selectivity (%): The percentage of the converted reactant that formed the desired product.
-
Turnover Number (TON): Moles of product formed per mole of catalyst.
-
-
Catalyst Reusability: After the reaction, separate the product from the ionic liquid (e.g., by vacuum distillation). Wash the recovered IL and reuse it in a subsequent reaction cycle. A stable catalyst will maintain high conversion and selectivity over multiple cycles.
Caption: General schematic for a base-catalyzed reaction using [EMIM][MeCO3].
Conclusion and Senior Scientist's Perspective
Validating the experimental results of this compound requires a systematic, multi-faceted approach. It begins with unequivocal confirmation of the material's identity, purity, and core properties, as these form the bedrock of all further investigation.
For its primary application in CO₂ capture, performance must be judged not in isolation, but through direct, quantitative comparison with industry standards like MEA and analogous materials like [EMIM][OAc]. Key metrics such as absorption capacity, regeneration energy (inferred from the heat of absorption), and cyclic stability are paramount. The significant advantages of ionic liquids—namely their negligible volatility and lower corrosivity—must be experimentally verified and weighed against potential drawbacks like higher viscosity.
By following the integrated workflow of characterization and comparative performance testing outlined in this guide, researchers can generate a robust, defensible dataset. This allows for an objective assessment of [EMIM][MeCO3]'s potential and provides the high-quality, validated results necessary to advance its application from the laboratory to industrial and pharmaceutical consideration.
References
-
1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. RoCo Global. [Link]
-
1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ResearchGate. [Link]
-
State-of-the-Art of CO2 Capture with Ionic Liquids. ACS Publications. [Link]
-
1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Publishing. [Link]
-
Deep Eutectic Solvent Formed by Imidazolium Cyanopyrrolide and Ethylene Glycol for Reactive CO2 Separations. ACS Publications. [Link]
-
Simulation of Carbon Dioxide Capture Using Ionic Liquid 1-Ethyl-3-methylimidazolium Acetate. ResearchGate. [Link]
-
The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Alfa Chemical Co., Ltd. [Link]
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Supporting Information Carbonate Based Ionic Liquid Synthesis (CBILS®). The Royal Society of Chemistry. [Link]
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Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry. [Link]
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MOF loaded with a CO2 chemisorbing ionic liquid: A highly selective composite for direct air capture. American Chemical Society. [Link]
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Using Ionic Liquids to Improve CO2 Capture. MDPI. [Link]
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Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Publications. [Link]
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Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. National Institutes of Health. [Link]
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Basic ionic liquids for catalysis: the road to greater stability. RSC Publishing. [Link]
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Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based I. Semantic Scholar. [Link]
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This compound ~50% In Methanol: Water (2:3). Ottokemi. [Link]
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Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. National Institutes of Health. [Link]
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[C2mim][CH3SO3] – A Suitable New Heat Transfer Fluid? Part 2. Thermophysical Properties of Its Mixtures with Water. UVaDOC. [Link]
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Characterisation of Some Ionic Liquids by Various Techniques. Academia.edu. [Link]
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Safety Operating Guide
Navigating the Afterlife of a Designer Solvent: A Guide to the Proper Disposal of 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate
In the landscape of modern chemistry, ionic liquids (ILs) like 1-Ethyl-2,3-dimethylimidazolium methyl carbonate have emerged as "designer solvents," offering unique properties such as low vapor pressure and high thermal stability.[1] These characteristics have positioned them as potentially greener alternatives to volatile organic compounds.[2][3] However, the "green" label necessitates a full lifecycle assessment, and a critical, often overlooked, phase is disposal. Improper disposal of ILs can lead to environmental contamination, as many are water-soluble and can exhibit toxicity.[2][4]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. As a self-validating protocol, it emphasizes understanding the why behind each step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream responsibly and safely.
Part 1: Hazard Profile and Risk Assessment
A safety data sheet for a solution of 1-Ethyl-3-methylimidazolium methylcarbonate (a close analog) in 30% methanol provides critical safety information.[5] The presence of methanol significantly influences the hazard classification of the mixture.
Key Inferred Hazards:
-
Flammability: Commercial preparations often contain flammable solvents like methanol.[5]
-
Acute Toxicity: The methanol-containing solution is classified as harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin and Eye Irritation: The solution is known to cause skin and serious eye irritation.[5] Imidazolium-based ILs, in general, can be skin and eye irritants.[6]
-
Specific Target Organ Toxicity: The methanol component is known to cause damage to organs.[5]
-
Aquatic Toxicity: While data for this specific IL is sparse, many ionic liquids are known to be harmful to aquatic life.[7]
| Hazard Classification | Description | Source |
| Flammable Liquid | Due to the common use of methanol as a solvent.[5] | SDS for 1-Ethyl-3-methylimidazolium methylcarbonate in Methanol |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[5] | SDS for 1-Ethyl-3-methylimidazolium methylcarbonate in Methanol |
| Skin Irritation | Causes skin irritation.[5][6] | SDS for 1-Ethyl-3-methylimidazolium tosylate; SDS for Methanol Solution |
| Eye Irritation | Causes serious eye irritation.[5][6] | SDS for 1-Ethyl-3-methylimidazolium tosylate; SDS for Methanol Solution |
| Aquatic Toxicity | Many ionic liquids are harmful to aquatic organisms.[7] | General Ionic Liquid SDS Information |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This workflow is designed to be a closed-loop system, minimizing exposure and ensuring regulatory compliance from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the waste, ensure appropriate PPE is worn to mitigate the risks of exposure.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If a splash risk exists, use a face shield in addition to goggles.[6]
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but always check the manufacturer's glove compatibility chart for both the ionic liquid and any solvents present (e.g., methanol).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a respirator with an appropriate organic vapor cartridge may be necessary. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe chemical waste management. Never mix incompatible waste streams.
-
Designated Waste Container: Use a dedicated, chemically compatible container for your this compound waste. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Solvent Considerations: If the IL is in a solvent like methanol, it should be treated as a flammable organic waste.
-
Avoid Incompatibilities: Do not mix this waste with strong acids or strong oxidizing agents.[6]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "Waste this compound"
-
List all components and their approximate percentages (e.g., "~50% in Methanol:Water").
-
The relevant hazard pictograms (e.g., Flammable, Health Hazard, Irritant).
-
The accumulation start date.
-
Step 3: Storage - Safe and Secure Containment
Proper storage of the waste container is crucial to prevent accidents and ensure compliance.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.
-
Ventilation: If the waste contains flammable solvents, it must be stored in a well-ventilated area or a flammable storage cabinet.
-
Container Integrity: Keep the container tightly closed except when adding waste.
Step 4: Disposal Request and Pickup - The Final Hand-off
The final step is to arrange for disposal through the proper channels. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.
-
Institutional EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through the EHS office's website or by contacting them directly.
-
Licensed Disposal Company: Your institution's EHS department will have contracted with a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with all local, state, and federal regulations.[8]
-
Final Disposal Method: The most common disposal method for this type of waste is incineration at a permitted hazardous waste facility.[6] Advanced methods like chemical degradation (e.g., Fenton oxidation) may be used by specialized facilities but are not performed at the laboratory level.[4][9]
Visualization of the Disposal Decision Process
The following diagram illustrates the logical flow for managing this compound waste.
Sources
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Personal protective equipment for handling 1-Ethyl-2,3-dimethylimidazolium methyl carbonate
A Researcher's Guide to Safely Handling 1-Ethyl-2,3-dimethylimidazolium Methyl Carbonate
As scientific advancement continues to push the boundaries of what's possible, so too does the complexity of the materials we work with. Ionic liquids, such as this compound, are at the forefront of this evolution, offering unique properties for a range of applications, from CO₂ capture to green catalysis.[1] However, their novel nature necessitates a thorough understanding of their safe handling. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound, ensuring that innovation and safety go hand-in-hand.
Understanding the Hazards: A Proactive Approach to Safety
Based on data from similar ionic liquids and solutions, this compound is anticipated to present several hazards. The primary concerns are its potential to cause skin and eye irritation.[3][4] If supplied in a methanol solution, the mixture is also flammable and poses risks of acute toxicity through inhalation, skin contact, and ingestion.[2] Therefore, a comprehensive safety plan must address both the properties of the ionic liquid and any associated solvents.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount to minimizing risk. The following table outlines the recommended PPE for handling this compound, particularly when in a methanol solution.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield.[5][6][7] | The combination of goggles and a face shield provides maximum protection against splashes of the potentially irritating ionic liquid and the toxic, flammable methanol solvent. This is especially critical when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7] | Given the risk of skin irritation and the potential for dermal absorption of methanol, robust hand protection is essential.[2][4] Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[8] |
| Body | A flame-resistant lab coat worn over appropriate personal clothing. | A flame-resistant lab coat is crucial due to the flammability of methanol solutions.[2] It should be fully buttoned to provide maximum coverage. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9] | Due to the potential for respiratory irritation from the ionic liquid and the inhalation toxicity of methanol, all handling should be performed in a properly functioning chemical fume hood to minimize vapor exposure.[2][4] |
Step-by-Step Handling Protocol: A Self-Validating System for Safety
Adherence to a strict, step-by-step protocol is the cornerstone of a safe and efficient laboratory workflow. The following procedure is designed to be a self-validating system, where each step reinforces the overall safety of the operation.
Preparation and Handling:
-
Pre-use Inspection: Before starting any work, ensure that the chemical fume hood is functioning correctly. Inspect all PPE for damage and ensure it is the correct type for the chemicals being handled.
-
Clear the Workspace: Maintain a clean and organized workspace within the fume hood. Remove any unnecessary items to prevent accidental spills or reactions.
-
Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools, such as a pipette or a funnel, for liquid transfers.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[3][10]
-
Avoid Inhalation and Contact: Always handle the chemical in a way that minimizes the generation of aerosols or vapors. Avoid direct contact with skin and eyes.[9][11]
Spill Management and Emergency Procedures:
In the event of a spill, a swift and informed response is critical.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Contain the Spill: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[3][12]
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Collection and Disposal: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12]
The following diagram illustrates the logical flow of the handling and emergency response procedures:
Caption: Workflow for Safe Handling and Emergency Spill Response.
Disposal Plan: Responsible Stewardship from Bench to Waste Stream
Proper disposal of this compound and its containers is a critical final step in the chemical handling lifecycle.
-
Waste Collection: Dispose of the chemical and any contaminated materials in a designated, properly labeled hazardous waste container.[3][10] Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.[10][12]
-
Container Disposal: Empty containers should be handled as hazardous waste, as they may retain chemical residues.[12]
-
Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.[2][11]
By integrating these safety protocols into your daily laboratory practices, you can confidently work with innovative materials like this compound, ensuring a safe environment for yourself and your colleagues.
References
-
RoCo Global. (2023). Safety Data Sheet: 1-Ethyl-3-methylimidazolium methylcarbonate, 30% in methanol. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl methyl carbonate. [Link]
-
SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]
-
PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium. National Center for Biotechnology Information. [Link]
-
Hampton Research. (2024). Safety Data Sheet: Ionic Liquid Screen. [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). This compound ~50% In Methanol: Water (2:3). [Link]
-
University of Illinois Division of Research Safety. (2025). Personal Protective Equipment. [Link]
-
MDPI. (n.d.). Ionic Liquid Electrolytes for Safer and More Reliable Sodium Battery Systems. [Link]
-
BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). [Link]
-
ResearchGate. (n.d.). Physical properties and solubility parameters of 1-ethyl-3-methylimidazolium based ILs/DMSO mixtures at 298.15 K. [Link]
-
ResearchGate. (2025). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. [Link]
-
Scribd. (n.d.). 1-Ethyl-3-methylimidazolium Chloride MSDS. [Link]
-
RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium methylcarbonate, >97%, 30% in MeOH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
